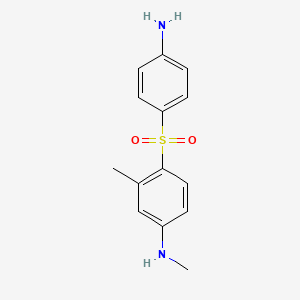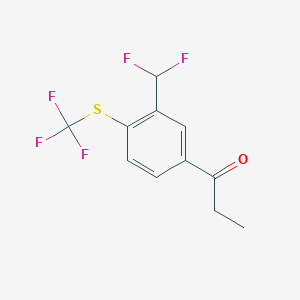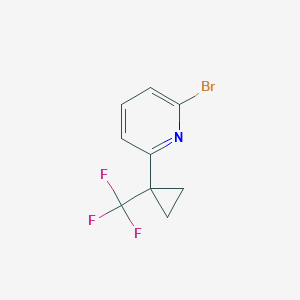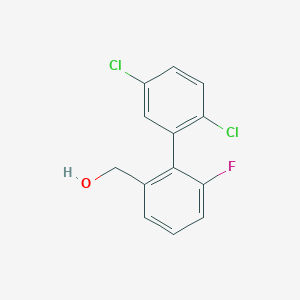
(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: is a chemical compound belonging to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, with a methanol group attached to the second carbon of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine and fluorine atoms on the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Biphenyl derivative without the methanol group.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Pharmaceuticals: Research is ongoing to investigate the potential of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol as a lead compound for the development of new drugs targeting specific biological pathways.
Biochemical Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industry:
Chemical Manufacturing: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as an intermediate in the synthesis of various industrial chemicals and specialty products.
Wirkmechanismus
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or allosteric sites, altering the conformation and function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid: Similar biphenyl structure with an acetic acid group instead of a methanol group.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Similar biphenyl structure with an amine group instead of a methanol group.
Uniqueness:
Functional Group:
Chemical Properties: The combination of chlorine, fluorine, and methanol groups on the biphenyl structure results in distinct physicochemical properties, influencing its behavior in various chemical and biological systems.
Eigenschaften
Molekularformel |
C13H9Cl2FO |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
[2-(2,5-dichlorophenyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6,17H,7H2 |
InChI-Schlüssel |
AZOYCSSGTZLMLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




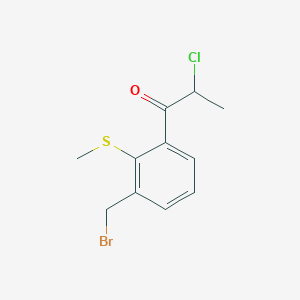
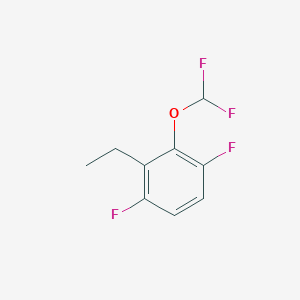
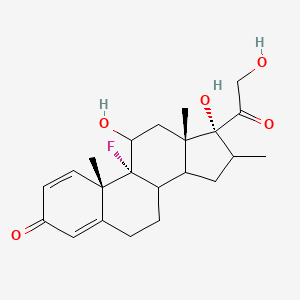
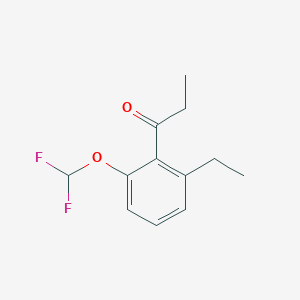

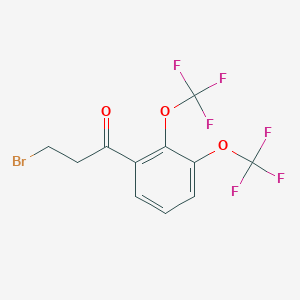
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)


